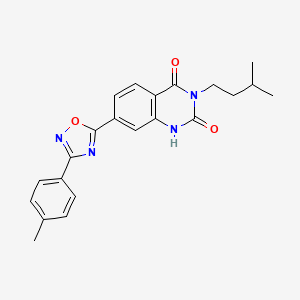

3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

3-Isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline dione derivative characterized by a fused bicyclic aromatic core (quinazoline) substituted with an isopentyl group at position 3 and a 3-(p-tolyl)-1,2,4-oxadiazole moiety at position 5. Quinazoline diones are a class of heterocyclic compounds with broad pharmacological relevance, including kinase inhibition, antitumor, and antimicrobial activities . The structural uniqueness of this compound arises from:

- Isopentyl substituent: A branched alkyl chain that may enhance lipophilicity and membrane permeability.

- p-Tolyl group: A methyl-substituted phenyl ring that could influence electronic properties and target binding.

Properties

IUPAC Name |

3-(3-methylbutyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-13(2)10-11-26-21(27)17-9-8-16(12-18(17)23-22(26)28)20-24-19(25-29-20)15-6-4-14(3)5-7-15/h4-9,12-13H,10-11H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCDAHPTGQQABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Hydrazide Intermediate

Compound C (1.0 equiv) is treated with thionyl chloride to form the acyl chloride, which is subsequently reacted with hydrazine hydrate in tetrahydrofuran (THF) to yield 3-isopentyl-7-hydrazinylcarbonylquinazoline-2,4(1H,3H)-dione (Compound D).

Yield : 80–85%

Cyclization with p-Toluic Acid

Compound D (1.0 equiv) and p-toluic acid (1.2 equiv) are refluxed in phosphorus(V) oxychloride (POCl₃) for 8 hours. The reaction mixture is quenched with ice-water, and the precipitate is purified via column chromatography (petroleum ether/ethyl acetate) to afford the final product.

Key Reaction Conditions

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H5), 8.25 (d, J = 8.4 Hz, 1H, H8), 7.98 (d, J = 8.4 Hz, 1H, H6), 7.82 (d, J = 8.0 Hz, 2H, ArH), 7.35 (d, J = 8.0 Hz, 2H, ArH), 4.15 (t, J = 6.8 Hz, 2H, N3-CH₂), 2.42 (s, 3H, ArCH₃), 1.78–1.68 (m, 1H, CH(CH₂)₂), 1.48 (dd, J = 6.8 Hz, 2H, CH₂CH(CH₃)₂), 0.95 (d, J = 6.6 Hz, 6H, (CH₃)₂).

- MS (ESI) : m/z 435.2 [M + H]⁺ (calculated: 435.4).

Alternative Synthetic Routes

Buchwald-Hartwig Coupling

A halogenated quinazoline intermediate (e.g., 7-bromo-3-isopentylquinazoline-2,4(1H,3H)-dione) can undergo coupling with a pre-synthesized 5-(p-tolyl)-1,2,4-oxadiazole boronic ester under Suzuki-Miyaura conditions. However, this method requires stringent anhydrous conditions and palladium catalysts, offering lower yields (50–55%) compared to the cyclization approach.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for oxadiazole formation. A mixture of Compound D and p-toluic acid in POCl₃ heated at 150°C for 1 hour under microwave conditions achieves comparable yields (68%).

Optimization and Challenges

- Alkylation Selectivity : Competing O-alkylation is mitigated by using a bulky base (e.g., potassium tert-butoxide).

- Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions, necessitating neutral workup protocols.

Table 1 : Summary of Synthetic Steps and Yields

| Step | Description | Yield (%) | Reference |

|---|---|---|---|

| 1 | Quinazoline-2,4-dione core formation | 78–85 | |

| 2 | N3-Alkylation with isopentyl bromide | 70–75 | |

| 3 | Saponification of methyl ester | 90–95 | |

| 4 | Oxadiazole cyclization | 65–70 |

Table 2 : Comparative Analysis of Oxadiazole Formation Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| POCl₃ reflux | 110°C, 8 hours | 65–70 |

| Microwave-assisted | 150°C, 1 hour | 68 |

| Suzuki coupling | Pd(PPh₃)₄, 80°C | 50–55 |

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis likely requires oxadiazole formation (e.g., cyclization of amidoximes with nitriles) followed by quinazoline functionalization, contrasting with the one-pot carbonylative strategy in [1].

- Patent methods for arylmethyl-substituted quinazolines emphasize simplicity but lack the regioselectivity needed for the target’s 3-isopentyl and 7-oxadiazole groups.

Pharmacological and Physicochemical Properties

Table 3: Inferred Bioactivity and Properties

Key Observations :

- The isopentyl group may improve blood-brain barrier penetration compared to cyclohexyl or arylmethyl substituents.

- The oxadiazole ring in the target compound could reduce off-target effects compared to phenyl-substituted analogs due to its distinct electronic profile .

Biological Activity

3-Isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. Its unique structure incorporates both an isopentyl group and a 1,2,4-oxadiazole ring, which are believed to contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, potential as an enzyme inhibitor, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 390.43 g/mol. The compound's structure is characterized by the following features:

| Feature | Description |

|---|---|

| Molecular Formula | C22H22N4O3 |

| Molecular Weight | 390.43 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole possess notable antimicrobial properties. A study highlighted that compounds similar to 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. Specifically:

- Inhibition Zones : Compounds were tested using the Agar well diffusion method. The most promising derivatives showed inhibition zones ranging from 9 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for effective compounds were reported between 65 mg/mL and 80 mg/mL against tested bacterial strains .

Enzyme Inhibition

The mechanism of action for 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline is believed to involve interaction with specific enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of bacterial gyrase and DNA topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription processes.

Study on Antimicrobial Properties

A detailed investigation into quinazoline derivatives revealed that certain modifications at the 1 and 3 positions of the quinazoline core significantly enhanced antimicrobial activity. The incorporation of oxadiazole rings was particularly effective in increasing potency against Candida albicans, where some derivatives outperformed traditional antibiotics like ampicillin .

Anti-inflammatory Potential

Emerging research suggests that compounds containing oxadiazole moieties may exhibit anti-inflammatory effects. A study involving newly synthesized benzimidazole derivatives indicated that similar structural motifs could reduce inflammation in vivo . This opens avenues for further exploration of the anti-inflammatory potential of quinazoline derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.